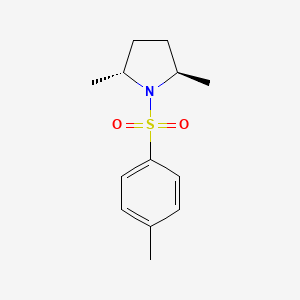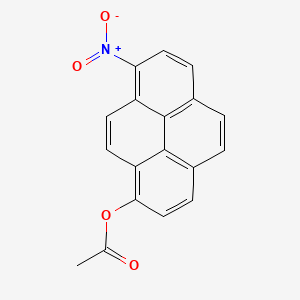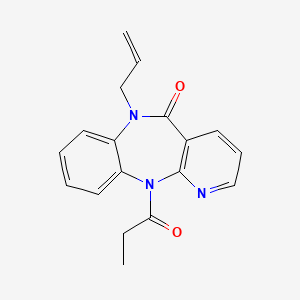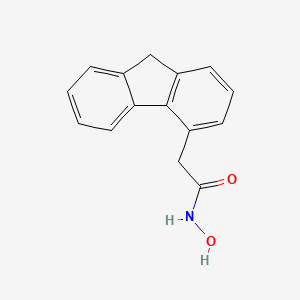![molecular formula C12H13N3 B12806492 6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine CAS No. 62679-41-8](/img/structure/B12806492.png)
6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a clear, colorless liquid that is immiscible with water and has a boiling point of 69°C . n-Hexane is primarily used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: n-Hexane is typically obtained from the refining of crude oil. The process involves the fractional distillation of petroleum, where n-Hexane is separated from other hydrocarbons based on its boiling point .
Industrial Production Methods: In industrial settings, n-Hexane is produced through the catalytic hydrogenation of hexenes, which are derived from the cracking of petroleum. The reaction conditions typically involve high temperatures and pressures, along with the use of a catalyst such as platinum or palladium .
Analyse Chemischer Reaktionen
Types of Reactions: n-Hexane undergoes various chemical reactions, including:
Oxidation: n-Hexane can be oxidized to form hexanol, hexanal, and hexanoic acid under controlled conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation reactions typically use halogens such as chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Hexanol, hexanal, hexanoic acid.
Substitution: Hexyl chloride, hexyl bromide.
Wissenschaftliche Forschungsanwendungen
n-Hexane is widely used in scientific research and industrial applications, including:
Chemistry: As a non-polar solvent in chromatography and spectroscopy.
Biology: In the extraction of oils and fats from biological samples.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of adhesives, coatings, and cleaning agents.
Wirkmechanismus
n-Hexane exerts its effects primarily through its solvent properties. It can dissolve non-polar compounds, making it useful in various extraction and purification processes. In biological systems, n-Hexane can disrupt cell membranes and proteins, leading to its use in the extraction of lipids and other hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
n-Heptane (C7H16): Similar in structure but with a higher boiling point and slightly different solvent properties.
Cyclohexane (C6H12): A cyclic hydrocarbon with similar solvent properties but a different molecular structure.
Isooctane (C8H18): Used as a reference standard in octane rating for fuels.
Uniqueness of n-Hexane: n-Hexane is unique due to its optimal balance of volatility and solvent power, making it highly effective for a wide range of applications. Its relatively low boiling point allows for easy removal from mixtures, and its non-polar nature makes it suitable for dissolving hydrophobic substances .
Eigenschaften
CAS-Nummer |
62679-41-8 |
|---|---|
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
6-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-5-4-7-12(15-10)14-9-11-6-2-3-8-13-11/h2-8H,9H2,1H3,(H,14,15) |
InChI-Schlüssel |
BZTLJNLLULHSPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)



![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
